molecular formula C17H23N3O2 B11062289 N-(3,5-dimethyl-1-adamantyl)-3-nitropyridin-2-amine

N-(3,5-dimethyl-1-adamantyl)-3-nitropyridin-2-amine

Cat. No.: B11062289
M. Wt: 301.4 g/mol
InChI Key: NLKCUSCVSLWXRW-UHFFFAOYSA-N
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Description

N-(3,5-DIMETHYL-1-ADAMANTYL)-N-(3-NITRO-2-PYRIDYL)AMINE is a synthetic organic compound that belongs to the class of adamantyl derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-DIMETHYL-1-ADAMANTYL)-N-(3-NITRO-2-PYRIDYL)AMINE typically involves the reaction of 3,5-dimethyl-1-adamantylamine with 3-nitro-2-chloropyridine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-DIMETHYL-1-ADAMANTYL)-N-(3-NITRO-2-PYRIDYL)AMINE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The compound can be oxidized to form different derivatives.

    Substitution: The adamantyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen gas with a palladium catalyst.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-(3,5-DIMETHYL-1-ADAMANTYL)-N-(3-NITRO-2-PYRIDYL)AMINE would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-ADAMANTYL)-N-(3-NITRO-2-PYRIDYL)AMINE
  • N-(3,5-DIMETHYL-1-ADAMANTYL)-N-(2-PYRIDYL)AMINE

Uniqueness

N-(3,5-DIMETHYL-1-ADAMANTYL)-N-(3-NITRO-2-PYRIDYL)AMINE is unique due to the presence of both the adamantyl and nitro-pyridyl groups, which confer specific chemical and physical properties that can be exploited in various applications.

Properties

Molecular Formula

C17H23N3O2

Molecular Weight

301.4 g/mol

IUPAC Name

N-(3,5-dimethyl-1-adamantyl)-3-nitropyridin-2-amine

InChI

InChI=1S/C17H23N3O2/c1-15-6-12-7-16(2,9-15)11-17(8-12,10-15)19-14-13(20(21)22)4-3-5-18-14/h3-5,12H,6-11H2,1-2H3,(H,18,19)

InChI Key

NLKCUSCVSLWXRW-UHFFFAOYSA-N

Canonical SMILES

CC12CC3CC(C1)(CC(C3)(C2)NC4=C(C=CC=N4)[N+](=O)[O-])C

Origin of Product

United States

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